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Compound of Interest

Compound Name: 1H-pyrazole-4-carbaldehyde

Cat. No.: B053337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR)

spectrum of 1H-pyrazole-4-carbaldehyde. For comparative purposes, spectral data for the

parent pyrazole and a common aromatic aldehyde, benzaldehyde, are also presented. This

document is intended to serve as a valuable resource for researchers in the fields of organic

chemistry, medicinal chemistry, and drug development, aiding in the structural elucidation and

purity assessment of pyrazole-based compounds.

Overview of 1H NMR Spectroscopy in Structural
Elucidation
1H NMR spectroscopy is a powerful analytical technique used to determine the structure of

organic molecules. It provides information about the number of different types of protons, their

chemical environment, their relative numbers, and the connectivity between them. Key

parameters in 1H NMR include:

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per

million (ppm). It is influenced by the electron density around the proton. Electron-withdrawing

groups deshield protons, causing them to appear at a higher chemical shift (downfield), while

electron-donating groups shield protons, shifting them to a lower chemical shift (upfield).
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Integration: The area under an NMR signal, which is proportional to the number of protons

giving rise to that signal.

Multiplicity (Splitting Pattern): The splitting of a single proton signal into multiple lines due to

the influence of neighboring protons. The n+1 rule is often used, where 'n' is the number of

equivalent neighboring protons.

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz

(Hz). It provides information about the dihedral angle between coupled protons and the

number of bonds separating them.

Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for 1H-pyrazole-4-carbaldehyde
and its comparator molecules. The data for 1H-pyrazole-4-carbaldehyde is based on typical

values and spectral data from available databases, as a complete, peer-reviewed dataset with

all parameters was not found in the searched literature.
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Compoun
d

Proton
Chemical
Shift (δ,
ppm)

Multiplicit
y

Integratio
n

Coupling
Constant
(J, Hz)

Solvent

1H-

Pyrazole-4-

carbaldehy

de

-CHO ~9.8 s 1H - DMSO-d6

H3/H5 ~8.3 s 2H - DMSO-d6

NH
~13.5

(broad)
br s 1H - DMSO-d6

1H-

Pyrazole
H3/H5 7.66 d 2H 2.3 CDCl3

H4 6.37 t 1H 2.3 CDCl3

NH
12.5

(broad)
br s 1H - CDCl3

Benzaldeh

yde
-CHO ~10.0 s 1H - CDCl3

H-ortho ~7.86 d 2H ~7.5 CDCl3

H-meta ~7.52 t 2H ~7.5 CDCl3

H-para ~7.62 t 1H ~7.5 CDCl3

Note: The chemical shifts can vary slightly depending on the solvent, concentration, and

temperature. The data for 1H-pyrazole-4-carbaldehyde is an approximation based on

available spectra and data for similar compounds.

Spectral Analysis and Comparison
1H-Pyrazole-4-carbaldehyde

Aldehyde Proton (-CHO): The most downfield signal is attributed to the aldehyde proton,

appearing around 9.8 ppm. This significant downfield shift is due to the strong deshielding

effect of the electronegative oxygen atom of the carbonyl group and the anisotropic effect of
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the C=O double bond. It appears as a singlet as there are no adjacent protons to couple

with.

Pyrazole Ring Protons (H3/H5): The two protons on the pyrazole ring (H3 and H5) are

chemically equivalent due to the tautomerism of the N-H proton. They appear as a single

signal around 8.3 ppm. The electron-withdrawing nature of the aldehyde group at the C4

position deshields these protons, causing them to resonate further downfield compared to

the H3/H5 protons of unsubstituted pyrazole. The absence of coupling with a proton at the 4-

position results in a singlet.

N-H Proton: The proton on the nitrogen atom is typically broad and appears at a very

downfield chemical shift (around 13.5 ppm). Its broadness is a result of rapid chemical

exchange and quadrupole broadening from the adjacent nitrogen atoms.

Comparison with 1H-Pyrazole
In the 1H NMR spectrum of unsubstituted pyrazole, the H3 and H5 protons are equivalent and

appear as a doublet at 7.66 ppm, coupled to the H4 proton. The H4 proton appears as a triplet

at 6.37 ppm. The introduction of the electron-withdrawing carbaldehyde group at the C4

position in 1H-pyrazole-4-carbaldehyde causes a significant downfield shift of the H3/H5

protons to approximately 8.3 ppm.

Comparison with Benzaldehyde
Benzaldehyde serves as a useful comparison for the aldehyde proton signal. The aldehyde

proton of benzaldehyde resonates at approximately 10.0 ppm, which is slightly more downfield

than that of 1H-pyrazole-4-carbaldehyde. This difference can be attributed to the different

electronic environments of the pyrazole ring and the benzene ring. The aromatic protons of

benzaldehyde appear in the range of 7.5-7.9 ppm, showing a complex splitting pattern due to

ortho, meta, and para couplings.

Experimental Protocol for 1H NMR Acquisition
The following is a general experimental protocol for acquiring a 1H NMR spectrum of 1H-
pyrazole-4-carbaldehyde.

Materials and Equipment:
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1H-pyrazole-4-carbaldehyde sample

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

NMR tube (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can

be used for referencing)

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of the 1H-pyrazole-4-carbaldehyde sample.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

If using an internal standard, add a small drop of TMS to the solution.

Transfer the solution to an NMR tube.

NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the 1H frequency.

Data Acquisition:

Set the appropriate spectral width (e.g., -2 to 16 ppm).

Set the number of scans (e.g., 16 or 32 for a reasonably concentrated sample).
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Set the relaxation delay (e.g., 1-2 seconds).

Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at 2.50

ppm) or the TMS signal (0 ppm).

Integrate the signals.

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations
The following diagrams illustrate the structure of 1H-pyrazole-4-carbaldehyde and a simplified

workflow for its 1H NMR analysis.

Caption: Molecular structure of 1H-pyrazole-4-carbaldehyde.
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1H NMR Analysis Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

NMR Data Acquisition
(FID)

Data Processing
(FT, Phasing, Calibration)

Spectral Analysis
(δ, Integration, Multiplicity)

Structure Elucidation

Click to download full resolution via product page

Caption: A simplified workflow for 1H NMR analysis.

To cite this document: BenchChem. [1H NMR Analysis of 1H-Pyrazole-4-Carbaldehyde: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053337#1h-nmr-analysis-of-1h-pyrazole-4-
carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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